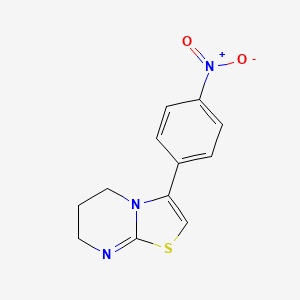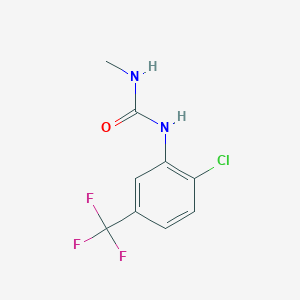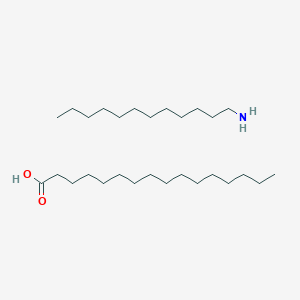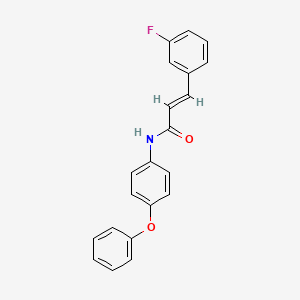
1-Cyclohexyl-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-propan-2-ylurea is an organic compound with the molecular formula C10H20N2O It is a urea derivative where the urea moiety is substituted with a cyclohexyl group and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-propan-2-ylurea can be synthesized through the reaction of cyclohexylamine with isopropyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction can be represented as follows:
Cyclohexylamine+Isopropyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-3-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The urea moiety can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
1-Cyclohexyl-3-propan-2-ylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-propan-2-ylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexyl-3-methylurea: Similar structure but with a methyl group instead of a propan-2-yl group.
1-Cyclohexyl-3-ethylurea: Contains an ethyl group instead of a propan-2-yl group.
1-Cyclohexyl-3-butylurea: Features a butyl group in place of the propan-2-yl group.
Uniqueness
1-Cyclohexyl-3-propan-2-ylurea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl and propan-2-yl groups may confer distinct properties compared to other urea derivatives, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
3496-81-9 |
|---|---|
Formule moléculaire |
C10H20N2O |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1-cyclohexyl-3-propan-2-ylurea |
InChI |
InChI=1S/C10H20N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
Clé InChI |
WFXRBFWBIOWNDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


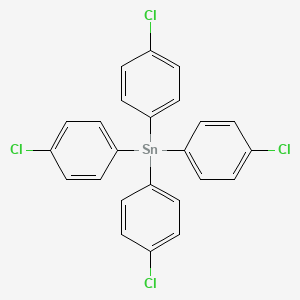
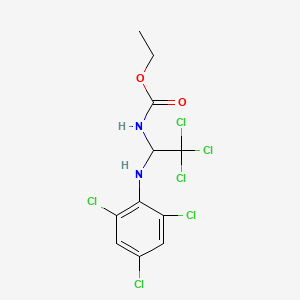
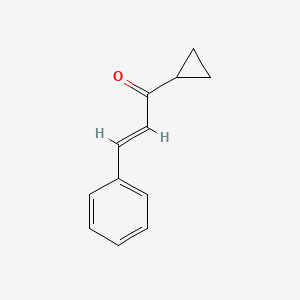
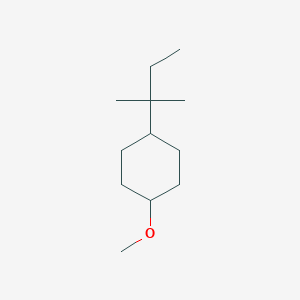
![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)
